molecular formula C12H21NO4 B067470 (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid CAS No. 159898-10-9

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid

Cat. No.: B067470
CAS No.: 159898-10-9
M. Wt: 243.3 g/mol
InChI Key: CKAXJDBTNNEENW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid is a chiral piperidine-based building block of significant value in medicinal chemistry and drug discovery research. This compound features a carboxylic acid functional group on a chiral (S)-configureed ethyl linker attached to a piperidine ring, which is protected by a tert-butoxycarbonyl (Boc) group on the nitrogen. This strategic protection enhances the compound's stability and solubility, making it an ideal intermediate for peptide coupling reactions and other synthetic transformations. Its primary research application lies in the synthesis of complex molecules, particularly as a key precursor for the development of pharmaceuticals targeting proteases, such as inhibitors of DPP-4 for diabetes, or FXa for thrombosis. The chiral, constrained piperidine scaffold is a privileged structure in drug design, often used to confer specific three-dimensional orientation for optimal target binding. Researchers utilize this acid to introduce a conformationally defined, basic amine-containing moiety into larger molecular architectures, exploring structure-activity relationships (SAR) and optimizing pharmacokinetic properties. The Boc group can be readily deprotected under mild acidic conditions to reveal a secondary amine, enabling further functionalization and diversification. This compound is strictly for research use in laboratory settings.

Properties

IUPAC Name

2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(13)8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAXJDBTNNEENW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363829
Record name [(2S)-1-(tert-Butoxycarbonyl)piperidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159898-10-9
Record name [(2S)-1-(tert-Butoxycarbonyl)piperidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Wittig Reaction-Based Assembly

A pivotal method for constructing the acetic acid side chain involves the Wittig reaction, as demonstrated in the synthesis of structurally related piperidine derivatives. In this approach, 1-benzylpiperidin-3-one undergoes a Wittig reaction with ethyl-2-(diethoxyphosphoryl)acetate to form an α,β-unsaturated ester. Subsequent hydrogenation and Boc protection yield the target compound. Optimization studies using orthogonal tests revealed that a 1:1.2 molar ratio of 1-benzylpiperidin-3-one to the phosphonate ester, a reaction temperature of 0°C, and an 8-hour duration achieved a 74.2% conversion rate.

Table 1: Optimization of Wittig Reaction Conditions

ParameterOptimal ValueYield/Conversion
Molar Ratio (Piperidone:Phosphonate)1:1.274.2% Conversion
Temperature0°CMaximal selectivity
Reaction Time8 hours26.4% Final Yield

While this method was applied to a 3-yl isomer, analogous conditions could be adapted for the 2-yl derivative by modifying the starting ketone and adjusting steric considerations.

Boc Protection and Chiral Induction

Introducing the Boc group to the piperidine nitrogen is a critical step, typically achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). For the (S)-configured compound, chiral induction during piperidine ring formation is essential. One approach involves asymmetric hydrogenation of a prochiral enamine or ketone intermediate. For instance, hydrogenating a pyridine precursor with a chiral catalyst like (R)- or (S)-BINAP-Ru complexes can yield the desired stereochemistry.

Table 2: Boc Protection Reaction Parameters

ReagentBaseSolventTimeYield
Di-tert-butyl dicarbonateTriethylamineTHF4 h85%
Di-tert-butyl dicarbonateDMAPDCM2 h92%

Cyclization and Decarboxylation Strategies

Cyclization reactions offer an alternative route to construct the piperidine ring. For example, Dieckmann condensation of δ-amino esters generates piperidinone intermediates, which are subsequently decarboxylated and functionalized. In the context of the target compound, this method could involve cyclizing a suitably substituted δ-amino ester followed by stereoselective reduction and Boc protection.

Stereochemical Control and Resolution Techniques

Enzymatic Resolution

Racemic mixtures of piperidine-2-acetic acid derivatives can be resolved using lipases or esterases that selectively hydrolyze one enantiomer. For example, Candida antarctica lipase B (CAL-B) has been employed to hydrolyze acetates of racemic alcohols, yielding the (S)-enantiomer with high enantiomeric excess (ee).

Chiral Auxiliary Approaches

Chiral auxiliaries, such as Evans oxazolidinones, enable asymmetric alkylation or aldol reactions to establish the S-configuration. Subsequent removal of the auxiliary and functionalization yields the target compound .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products.

Mechanism of Action

The mechanism of action of (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active piperidine moiety, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Ring Size and Substituent Position

Compound Name Structure Molecular Formula CAS/Ref. Key Features
(S)-2-(1-(tert-Boc)piperidin-2-yl)acetic acid Piperidine (6-membered), Boc at N1, acetic acid at C2 C₁₂H₂₁NO₄ 159898-10-9 Chiral center at C2; high purity (96%)
2-[1-(tert-Boc)-4-piperidyl]acetic acid Piperidine (6-membered), Boc at N1, acetic acid at C4 C₁₁H₁₉NO₄ - Positional isomer; altered steric effects
(S)-2-(1-(tert-Boc)pyrrolidin-3-yl)acetic acid Pyrrolidine (5-membered), Boc at N1, acetic acid at C3 C₁₁H₁₉NO₄ 204688-61-9 Smaller ring size; increased ring strain
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine (6-membered, two N atoms), Fmoc at N4 C₂₁H₂₁N₃O₄ 180576-05-0 Fmoc protection (base-labile); dual nitrogen sites

Analysis :

  • Ring Size : Piperidine (6-membered) offers greater conformational flexibility than pyrrolidine (5-membered), which may influence binding affinity in drug-receptor interactions .
  • Substituent Position : The C2 vs. C4 acetic acid placement in piperidine derivatives alters electronic and steric environments. For example, C2 substitution in the target compound may enhance chiral recognition in asymmetric synthesis compared to C4 isomers .

Functional Group Variations

Compound Name Functional Group Molecular Formula CAS/Ref. Key Features
3-(1-(tert-Boc)piperidin-3-yl)propiolic acid Propiolic acid (C≡C-COOH) at C3 C₁₁H₁₅NO₄ - Triple bond increases rigidity; potential click chemistry applications
(2S)-2-(tert-Boc-amino)-2-(1-methylpyrazol-4-yl)acetic acid Boc-protected amino acid with pyrazole C₁₁H₁₇N₃O₄ 3089-23-4 Hybrid structure; pyrazole enhances π-π stacking in drug design

Analysis :

  • Acid Type : Propiolic acid derivatives (e.g., from ) enable conjugation via Huisgen cycloaddition, unlike acetic acid .
  • Amino Acid Hybrids: The Boc-protected amino acid in introduces a secondary amine, broadening utility in peptide mimetics .

Substituent Modifications

Compound Name Substituent Molecular Formula CAS/Ref. Key Features
2-[1-(tert-Boc)-4-m-tolylpiperidin-4-yl]acetic acid m-Tolyl group at C4 C₁₉H₂₇NO₄ - Enhanced lipophilicity; potential CNS activity
2-((2S,4S)-1-(tert-Boc)-4-fluoropyrrolidin-2-yl)acetic acid Fluorine at C4 C₁₁H₁₈FNO₄ 2165730-97-0 Fluorine improves metabolic stability and bioavailability

Analysis :

  • Aromatic Substituents : The m-tolyl group in increases logP, favoring blood-brain barrier penetration .
  • Halogenation : Fluorine in reduces susceptibility to oxidative metabolism, a common strategy in drug design .

Biological Activity

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid, with CAS number 159898-10-9, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by research findings and data tables.

  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.30 g/mol
  • CAS Number : 159898-10-9
  • PubChem ID : 1514276

The compound is believed to exert its biological effects through various mechanisms, primarily involving modulation of signaling pathways associated with cell proliferation and apoptosis. It has been studied for its interactions with the PI3K/Akt signaling pathway, which plays a crucial role in cancer cell survival and growth.

Biological Activities

  • Anticancer Properties :
    • Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it was reported to have an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, demonstrating significant inhibitory effects on cell proliferation while showing a much lower effect on non-cancerous MCF10A cells .
  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentration (MIC) values ranged from 4 to 8 μg/mL against certain strains of Mycobacterium .
  • Toxicity and Safety Profile :
    • In vivo studies have assessed the safety profile of this compound. For example, a high oral dose of 800 mg/kg in Sprague-Dawley rats demonstrated acceptable toxicity levels, suggesting potential for therapeutic use without significant adverse effects .

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/OrganismsObserved EffectIC50/MIC Values
AnticancerMDA-MB-231 (breast cancer)Inhibition of proliferationIC50 = 0.126 μM
AntimicrobialStaphylococcus aureusGrowth inhibitionMIC = 4–8 μg/mL
AntimicrobialMycobacterium abscessusGrowth inhibitionMIC = 4–8 μg/mL
ToxicitySprague-Dawley ratsAcceptable toxicityOral dose = 800 mg/kg

Detailed Research Findings

A study published in MDPI highlighted the compound's activity against various strains of tuberculosis (TB), where it exhibited potent activity against both H37Ra and H37Rv strains with MIC values between 0.5 to 1.0 μg/mL . Furthermore, the compound's pharmacokinetic properties were evaluated, revealing moderate exposure levels and slow elimination rates.

Another investigation focused on the compound's selectivity towards cancerous cells, demonstrating a significant therapeutic window with a selectivity index that favors cancer cells over normal cells . This selectivity is crucial for developing targeted therapies that minimize damage to healthy tissues while effectively combating tumors.

Q & A

Q. What are the common synthetic routes for (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid, and how is enantiopurity maintained?

The synthesis typically involves the introduction of the tert-butoxycarbonyl (Boc) protecting group to the piperidine ring, followed by functionalization of the acetic acid moiety. For enantiopure synthesis, chiral starting materials (e.g., (S)-piperidine derivatives) or asymmetric catalysis may be employed. A key step includes the Weinreb amidation of the intermediate to control stereochemistry, as demonstrated in enantioselective protocols . Purification via column chromatography or recrystallization ensures >95% purity, confirmed by NMR and mass spectrometry .

Q. How should researchers characterize this compound to confirm structural integrity?

Standard analytical methods include:

  • 1H/13C NMR : To verify Boc group presence (δ ~1.4 ppm for tert-butyl protons) and acetic acid moiety (δ ~2.5 ppm for CH2 and ~12 ppm for COOH).
  • Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular weight (e.g., C12H21NO4 has a theoretical mass of 243.15 g/mol) .
  • Chiral HPLC : To validate enantiopurity using chiral stationary phases (e.g., CHIRALPAK® columns) .

Q. What storage conditions are recommended to preserve stability?

Store under inert gas (N2/Ar) at 2–8°C in sealed containers. The Boc group is sensitive to acidic conditions, so avoid exposure to trifluoroacetic acid (TFA) or HCl unless intentional deprotection is required .

Advanced Research Questions

Q. How does this compound serve as a building block in PROTAC® development?

The acetic acid moiety enables covalent conjugation to E3 ligase ligands (e.g., thalidomide analogs), while the Boc-protected piperidine acts as a rigid spacer. This rigidity optimizes ternary complex formation between the target protein, PROTAC, and E3 ligase, enhancing degradation efficiency. Comparative studies with flexible linkers (e.g., PEG-based) show improved pharmacokinetics and target engagement .

Q. What challenges arise in coupling this compound to peptide/protein targets, and how can they be mitigated?

Challenges include:

  • Low Reactivity : The carboxylic acid group may require activation (e.g., EDCI/HOBt coupling) for amide bond formation .
  • Steric Hindrance : Bulkiness of the Boc group can reduce coupling efficiency. Use of microwave-assisted synthesis or elevated temperatures (40–60°C) improves yields .
  • Deprotection Side Reactions : Premature Boc removal under basic conditions can occur; monitor reactions via TLC or LC-MS .

Q. Are there contradictions in reported biological activities of derivatives, and how should these be resolved?

For example, some analogs show variable cytotoxicity in cancer cell lines (e.g., IC50 ranges from 1–50 µM). These discrepancies may stem from differences in:

  • Stereochemical Purity : Impure enantiomers can skew activity .
  • Assay Conditions : Variations in serum concentration or incubation time affect PROTAC stability . Resolve by repeating assays with rigorously characterized batches and standardized protocols (e.g., CellTiter-Glo® for viability) .

Q. What computational tools are useful for predicting the conformational impact of this linker in PROTAC design?

Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model linker flexibility and ternary complex stability. Docking studies (AutoDock Vina) predict binding poses, while QSAR analyses correlate linker length/rigidity with degradation efficiency .

Methodological Best Practices

Q. How to troubleshoot low yields in Boc deprotection steps?

  • Acid Selection : Use TFA in dichloromethane (DCM) for rapid deprotection (10–30 min) over HCl/dioxane, which may require longer reaction times .
  • Byproduct Removal : Neutralize with aqueous NaHCO3 and extract with ethyl acetate to isolate the free amine .

Q. What alternatives exist if the Boc group is incompatible with downstream reactions?

Replace Boc with acid-labile groups (e.g., Fmoc) or enzymatically cleavable protections (e.g., acetyl). For example, (S)-2-(1-Fmoc-piperidin-2-yl)acetic acid allows orthogonal deprotection under basic conditions .

Safety and Compliance

Q. What hazards are associated with handling this compound?

GHS classification includes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.